REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].Cl.[CH2:8]([N:10]([CH2:18][CH3:19])[C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)[CH3:9].C(=O)([O-])O.[Na+]>ClCCl>[CH2:5]([O:4][C:2]([NH:17][C:14]1[CH:13]=[CH:12][C:11]([N:10]([CH2:18][CH3:19])[CH2:8][CH3:9])=[CH:16][CH:15]=1)=[O:3])[CH3:6] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(C1=CC=C(C=C1)N)CC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred with silica (100 cc) for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate which had formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration through a pad of celite
|
Type
|
WASH
|
Details
|
The solid residue was washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the combined dichloromethane extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to produce a black oil, which
|
Type
|
CUSTOM
|
Details
|
The silica was then removed by filtration through celite
|
Type
|
WASH
|
Details
|
The residue was washed with additional dichloromethane (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined dichloromethane extracts were concentrated
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC1=CC=C(C=C1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.55 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |